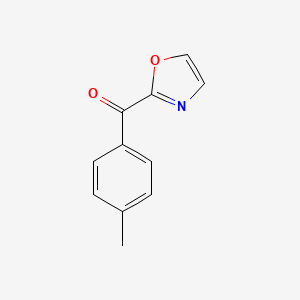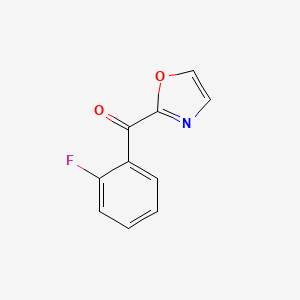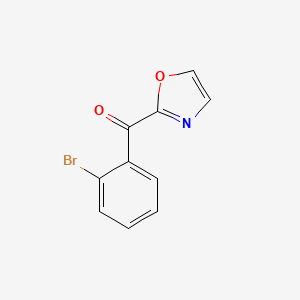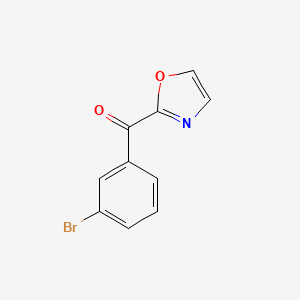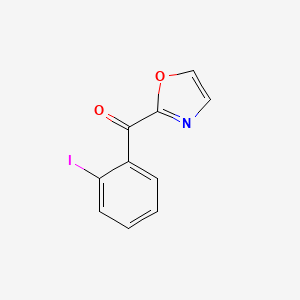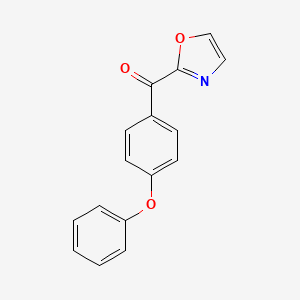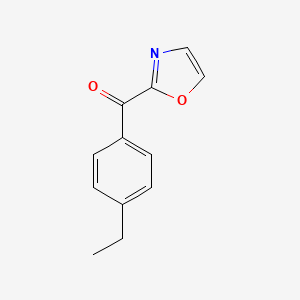
3,3-Dimethyl-2'-fluorobutyrophenone
Vue d'ensemble
Description
The compound 3,3-Dimethyl-2'-fluorobutyrophenone is a chemical of interest in various fields of research, particularly in the synthesis of novel compounds with potential applications in medicine and materials science. While the provided papers do not directly discuss 3,3-Dimethyl-2'-fluorobutyrophenone, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of this compound.
Synthesis Analysis
The synthesis of related fluorophores and neuroleptic agents provides a foundation for understanding the synthetic routes that could be applied to 3,3-Dimethyl-2'-fluorobutyrophenone. For instance, the synthesis of BF2 chelated 3,3'-dimethyl-5,5'-diarylazadipyrromethenes, which are emissive in the NIR spectral region, demonstrates the potential for creating compounds with specific optical properties . Additionally, the labelling of neuroleptic butyrophenones with carbon-14 for metabolic studies indicates the use of isotopic labelling in the synthesis of complex molecules, which could be a technique applicable to the study of 3,3-Dimethyl-2'-fluorobutyrophenone metabolism .
Molecular Structure Analysis
The crystal structure analysis of related compounds, such as 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride, provides a template for understanding the molecular structure of 3,3-Dimethyl-2'-fluorobutyrophenone . Single-crystal X-ray analysis is a powerful tool for determining the space structure of molecules, which is crucial for predicting their reactivity and interactions with biological targets.
Chemical Reactions Analysis
The formation and reactions of related compounds, such as 2,3-dimethylene-2,3-dihydrothiophene, can shed light on the reactivity of 3,3-Dimethyl-2'-fluorobutyrophenone . The generation of reactive intermediates and their subsequent [4+2] cycloadditions are examples of chemical transformations that could be relevant when considering the reactivity of 3,3-Dimethyl-2'-fluorobutyrophenone in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. The reaction of α,α-dibromobutyrophenone with dimethyl benzylidenemalonate, leading to the formation of a cyclopropane derivative, highlights the importance of understanding the steric and electronic effects of substituents on the core structure of a compound . These effects can influence the boiling point, solubility, stability, and reactivity of the compound, which are all critical parameters for the practical application of 3,3-Dimethyl-2'-fluorobutyrophenone.
Applications De Recherche Scientifique
Progesterone Receptor Modulators
- Progesterone Receptor Antagonists : Research on 3,3-dialkyl-5-aryloxindole derivatives, which are structurally related to 3,3-Dimethyl-2'-fluorobutyrophenone, has revealed their potential as progesterone receptor (PR) modulators. These compounds show promise for applications in female healthcare, including contraception, treatment of fibroids, endometriosis, and certain breast cancers. A specific compound, WAY-255348, demonstrated potent PR antagonist activity and contraceptive effects in animal models (Fensome et al., 2008).
Analytical Chemistry
- Fluorography for Protein and Nucleic Acid Detection : A method using 2,5-diphenyloxazole in dimethylsulphoxide has been developed for detecting tritium in polyacrylamide gels, a technique that can be relevant for compounds like 3,3-Dimethyl-2'-fluorobutyrophenone when tagged with tritium for biochemical studies (Bonner & Laskey, 1974).
Enzyme Inhibition
- Hydrolytic Enzyme Inhibitors : Fluoro ketones, related to the structure of 3,3-Dimethyl-2'-fluorobutyrophenone, have been studied as inhibitors of hydrolytic enzymes. These compounds, including 3,3-difluoro-6,6-dimethyl-2-heptanone, have shown significant inhibitory activity against acetylcholinesterase, suggesting potential applications in neurochemistry and drug development (Gelb et al., 1985).
Fluorescence Probes and Imaging
- Near-Infrared Fluorophores : BF2 chelated 3,3'-dimethyl-5,5'-diarylazadipyrromethenes, which share structural motifs with 3,3-Dimethyl-2'-fluorobutyrophenone, have been synthesized and are emissive in the near-infrared (NIR) spectrum. These compounds are useful in biological imaging due to their high quantum yields in the NIR region, facilitating cellular uptake and visualization with confocal microscopy (Wu & O’Shea, 2013).
Dopamine Receptor Studies
- Radioiodinated Butyrophenones for Dopamine Receptors : Studies on butyrophenone derivatives, including those related to 3,3-Dimethyl-2'-fluorobutyrophenone, have explored their use in dopamine receptor research. Compounds such as 2'-iodospiperone have been evaluated for their affinity towards dopamine receptors, providing insights into the development of radioligands for neurological studies (Nakatsuka et al., 1987).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-12(2,3)8-11(14)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAGLACKEKPELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642400 | |
| Record name | 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2'-fluorobutyrophenone | |
CAS RN |
898764-70-0 | |
| Record name | 1-(2-Fluorophenyl)-3,3-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







